AY-9944 is a synthetic compound classified as a cationic amphiphilic drug. Its primary role in scientific research stems from its potent ability to inhibit cholesterol biosynthesis. [, , , ] AY-9944 is primarily used as a research tool to investigate the role of cholesterol in various biological processes, developmental pathways, and disease models.
AY 9944 is classified as a cholesterol synthesis inhibitor, specifically targeting the enzyme 7-dehydrocholesterol Δ7-reductase (DHCR7). This enzyme is crucial in the cholesterol biosynthetic pathway, converting 7-dehydrocholesterol into cholesterol. The compound has a molecular weight of 464.3 g/mol and is recognized for its significant impact on lipid metabolism and related biological functions .
The synthesis of AY 9944 involves several key steps that focus on constructing its unique cyclohexane structure with specific substituents. The initial synthesis reported by Chappel et al. in 1964 outlines the following general approach:
The detailed reaction mechanisms and conditions (such as temperature, solvent choice, and reaction time) are critical for optimizing yield and purity but are not extensively documented in the available literature .
AY 9944's molecular structure can be described in terms of its functional groups and stereochemistry:
The structural formula can be represented as follows:
This configuration is critical for its function as an inhibitor of cholesterol biosynthesis .
AY 9944 primarily participates in biochemical reactions that inhibit cholesterol synthesis. Its main chemical reaction involves:
Additionally, studies have shown that AY 9944 can induce metabolic changes in cellular systems, affecting sterol composition and potentially influencing cell signaling pathways related to growth and differentiation .
The mechanism by which AY 9944 exerts its effects involves:
AY 9944 exhibits several notable physical and chemical properties:
These properties influence how AY 9944 is handled in laboratory settings and its potential applications in research .
AY 9944 has been employed in various scientific applications:
AY 9944 (trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride) functions as a potent and selective inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7), also known as Δ7-sterol reductase. This enzyme catalyzes the final step in the Kandutsch-Russell cholesterol biosynthesis pathway, specifically the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to produce cholesterol. Biochemical studies have established that AY 9944 inhibits DHCR7 with an exceptionally high potency, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 13 nM in enzymatic assays using recombinant human DHCR7 [1] [7]. This inhibitory activity is approximately 100-fold more potent than other known DHCR7 inhibitors like BM15766 and Triparanol [8].
The molecular mechanism involves AY 9944's irreversible binding to DHCR7's catalytic site, effectively blocking the enzyme's ability to utilize the cofactor NADPH for the reduction reaction [2] [5]. Structural studies indicate that the trans-configuration of AY 9944 is critical for its binding affinity, allowing optimal interaction with hydrophobic residues near the enzyme's active site [1]. This specific inhibition makes AY 9944 an invaluable research tool for modeling DHCR7 deficiency states, particularly Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder characterized by mutations in the DHCR7 gene [6] [8].
Table 1: Comparative Inhibition of DHCR7 by Sterol Biosynthesis Inhibitors
Inhibitor | Primary Target | IC₅₀ for DHCR7 | Reversibility | Selectivity for DHCR7 |
---|---|---|---|---|
AY 9944 | DHCR7 | 13 nM | Irreversible | High |
BM15766 | DHCR7 | ~1 µM | Reversible | Moderate |
Triparanol | DHCR7 | ~1.5 µM | Reversible | Low (multiple targets) |
U18666A | NPC1 protein | ~300 nM | Irreversible | Low |
The inhibition of DHCR7 by AY 9944 induces profound disruptions throughout the cholesterol biosynthesis pathway. By specifically targeting this terminal enzymatic step, AY 9944 causes a metabolic rerouting of sterol intermediates, leading to the accumulation of upstream precursors while drastically reducing cholesterol production [1] [8]. Unlike statins (e.g., lovastatin), which inhibit the rate-limiting enzyme HMG-CoA reductase at the pathway's entry point, AY 9944 uniquely allows the accumulation of late-stage intermediates while specifically blocking the final conversion [8].
At higher concentrations (>10 µM), AY 9944 exhibits secondary inhibitory effects on sterol Δ⁷-Δ⁸ isomerase, leading to the additional accumulation of cholest-8-en-3β-ol in embryonic tissues [1] [3]. This dual-action inhibition creates a complex sterol profile characterized by multiple abnormal metabolites. The compound's amphiphilic cationic properties enable it to integrate into cellular membranes, potentially disrupting membrane-bound enzyme complexes involved in sterol biosynthesis [2] [5].
The biochemical consequences extend beyond simple cholesterol reduction to impaired post-squalene pathway flux, affecting the production of biologically active sterols essential for cellular function. This disruption has particularly significant implications for the Sonic Hedgehog (Shh) signaling pathway, which requires cholesterol for the autocatalytic processing and activation of Hedgehog proteins. Studies demonstrate that AY 9944 treatment disrupts embryonic patterning by interfering with Shh signal transduction, independent of its effects on overall cellular cholesterol levels [5] [7].
The hallmark biochemical consequence of DHCR7 inhibition by AY 9944 is the substantial accumulation of 7-dehydrocholesterol (7-DHC) across biological systems. In vivo studies using rat models demonstrate that AY 9944 administration (7.5 mg/kg administered subcutaneously every six days from postnatal day 2 to 20) results in a persistent elevation of 7-DHC in all examined tissues, including brain, plasma, and liver, with effects lasting up to 400 days post-treatment cessation [1] [3]. The magnitude of 7-DHC accumulation exhibits tissue-specific variability, with the most pronounced accumulation observed in neural tissues, where 7-DHC levels can exceed physiological concentrations by 100-500 fold [3] [6].
The pathological significance of 7-DHC accumulation stems from its dual role as both a metabolic intermediate and a highly oxidizable molecule. 7-DHC possesses a bis-allylic structure that makes it approximately 200 times more susceptible to free radical oxidation than cholesterol. This results in the formation of potentially toxic oxysterols such as 7-DHC-derived hydroperoxides and 7-ketocholesterol, which have been implicated in oxidative stress and cellular damage observed in SLOS models [6]. Furthermore, the altered physical properties of membranes containing high 7-DHC content affect membrane fluidity, thickness, and permeability, potentially explaining neurological manifestations in long-term AY 9944 exposure models [6].
Table 2: Tissue-Specific Accumulation of 7-DHC Following AY 9944 Administration
Tissue | 7-DHC Increase (Fold vs. Control) | Persistence After Treatment | Functional Consequences |
---|---|---|---|
Brain | 100-500x | >400 days | Altered membrane fluidity, disrupted lipid raft organization, GABA receptor mislocalization |
Liver | 50-200x | 60-90 days | Impaired VLDL secretion, reduced bile acid synthesis |
Plasma | 80-300x | 60-90 days | Oxysterol formation, lipoprotein modifications |
Adrenal Glands | 70-150x | >100 days | Impaired steroid hormone synthesis, altered stress response |
AY 9944 administration induces a complex dysregulation of sterol homeostasis extending beyond 7-DHC accumulation. The blockade at DHCR7 creates a metabolic bottleneck that causes the abnormal buildup of multiple upstream sterol precursors, including zymosterol, desmosterol, and cholest-8-en-3β-ol [1] [5] [8]. This altered sterol profile has been documented in both in vitro models (human keratinocytes treated with 1 μg/mL AY 9944 for 15 hours) and in vivo systems, demonstrating tissue-specific metabolic adaptations [1] [2].
The compensatory responses to impaired cholesterol biosynthesis include the paradoxical upregulation of sterol regulatory element-binding proteins (SREBPs), transcription factors that activate genes involved in cholesterol synthesis and uptake. However, this feedback system cannot overcome the enzymatic blockade at DHCR7, resulting in sustained pathological sterol profiles despite increased transcription of biosynthetic genes. Additionally, AY 9944 directly inhibits ACAT (acyl-CoA:cholesterol acyltransferase) activity, further reducing cholesterol esterification and storage in lipid droplets [2] [5].
The functional consequences of this disrupted sterol homeostasis are particularly evident in membrane biology. While 7-DHC can promote lipid raft formation similarly to cholesterol, the protein composition of these microdomains differs significantly, leading to aberrant signaling and impaired membrane trafficking [6]. This is exemplified by the mislocalization of GABA receptors in neuronal membranes of AY 9944-treated rats, which contributes to epileptiform activity in these models [6] [7]. Furthermore, the altered sterol precursor ratios affect the maturation and function of sterol-sensitive proteins, including those involved in developmental signaling pathways like Hedgehog and Wnt [5] [7].
The oxidative metabolism of accumulated 7-DHC generates novel oxysterols not typically present in significant quantities in biological systems. These include 3β,5α-dihydroxycholest-7-en-6-one and 7-DHC-derived epoxy derivatives, which have been detected in tissues and fluids of AY 9944-treated rats [6]. Some of these oxysterols exhibit potent biological activities, functioning as ligands for nuclear receptors (e.g., LXRα) or modulators of inflammatory responses, thereby creating secondary pathophysiological effects distinct from simple cholesterol deficiency.
Table 3: Sterol Metabolites Altered by AY 9944 Treatment
Sterol Metabolite | Change Direction | Enzymatic Step Affected | Biological Significance |
---|---|---|---|
7-Dehydrocholesterol (7-DHC) | Marked increase | DHCR7 inhibition | Highly oxidizable, membrane disruption |
Cholest-8-en-3β-ol | Increase | Δ⁷-Δ⁸ isomerase inhibition | Developmental signaling impairment |
Desmosterol | Decrease | Secondary metabolic shift | Reduced membrane fluidity |
Zymosterol | Increase | Upstream accumulation | Potential signaling molecule |
7-DHC-derived oxysterols | Novel formation | Non-enzymatic oxidation | Altered nuclear receptor activation, cellular stress |
Cholesterol | Decrease | Terminal synthesis block | Membrane composition changes, signaling disruption |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7